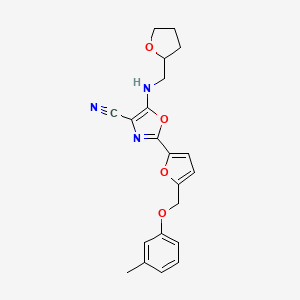

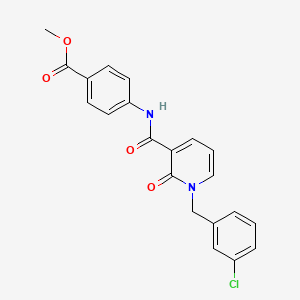

5-(((Tetrahydrofuran-2-yl)methyl)amino)-2-(5-((m-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that often include condensation or cyclization steps. For instance, the synthesis of a library of 2-substituted-5-aminooxazole-4-carbonitriles was achieved using microwave-mediated and flow chemistries, which suggests that similar techniques could potentially be applied to the synthesis of the compound . Additionally, the three-component condensation method described for the synthesis of triazolopyrimidines and cyanoaminopyrimidines indicates that such strategies might be adaptable for synthesizing complex molecules with multiple heterocyclic components .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques and theoretical calculations. For example, the structure of a fluorescent triazole-carbonitrile compound was confirmed using density functional theory (DFT) calculations alongside experimental FT-IR and NMR spectroscopy . Similarly, X-ray diffraction studies have been used to confirm the structure of energetic furoxan derivatives . These methods would likely be applicable for determining the molecular structure of "5-(((Tetrahydrofuran-2-yl)methyl)amino)-2-(5-((m-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile".

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored through various reactions. For instance, the transformation of dihydrofuran dicarbonitriles into different heterocyclic structures through thermal, photochemical, and hydrolytic reactions has been documented . This suggests that the compound may also undergo interesting transformations under different conditions, which could be explored to understand its reactivity profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been extensively studied. The fluorescent triazole-carbonitrile compound exhibited notable photophysical properties, with absorption and emission spectra in the UV-visible range, and its interaction with solvents was investigated using solvatochromic methods . The energetic properties of furoxan derivatives, including their thermal stability and detonation parameters, were also investigated . These studies provide a foundation for predicting the properties of "5-(((Tetrahydrofuran-2-yl)methyl)amino)-2-(5-((m-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile", such as its spectroscopic characteristics, solubility, and thermal behavior.

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

- Compounds with structural elements similar to the query molecule, such as oxazole carbonitriles and furan derivatives, have been synthesized for the exploration of their chemical reactivity. One study detailed the interaction of morpholino oxazole carbonitriles with hydrazine hydrate, resulting in the formation of novel cyclic compounds through recyclization reactions, highlighting the potential for generating diverse heterocyclic structures from precursors with related functional groups (Chumachenko, Shablykin, & Brovarets, 2014).

Microwave-Mediated Synthesis

- Another study utilized microwave-assisted synthesis to create a library of 2-substituted-5-aminooxazole-4-carbonitrile derivatives, demonstrating the efficiency of modern synthetic techniques in expanding the chemical space of oxazole derivatives. This approach not only expedites the synthesis process but also allows for the exploration of the structural diversity and potential applications of these compounds (Spencer et al., 2012).

Heterocyclic Compound Synthesis

- The synthesis of heterocycles from arylation products of unsaturated compounds was explored, with a focus on the creation of derivatives such as thiadiazole, oxadiazole, and triazolothiadiazole from furan substrates. These methodologies are fundamental in the development of novel heterocyclic compounds with potential applications in pharmaceuticals and materials science (Gorak et al., 2009).

Applications in Energetic Materials

- Research into oxadiazolylfurazan derivatives for use as insensitive energetic materials showcases the utility of oxazole and furan derivatives in creating compounds with significant performance characteristics in terms of stability and detonation properties. This study emphasizes the role of structural modification in tailoring the physical properties of materials for specific applications (Yu et al., 2017).

Eigenschaften

IUPAC Name |

2-[5-[(3-methylphenoxy)methyl]furan-2-yl]-5-(oxolan-2-ylmethylamino)-1,3-oxazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4/c1-14-4-2-5-15(10-14)26-13-17-7-8-19(27-17)21-24-18(11-22)20(28-21)23-12-16-6-3-9-25-16/h2,4-5,7-8,10,16,23H,3,6,9,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYAGDBDPNNTMEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NCC4CCCO4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(((Tetrahydrofuran-2-yl)methyl)amino)-2-(5-((m-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[(3,5-Dimethylpiperidyl)methyl]-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione](/img/structure/B2500386.png)

![methyl 5-(((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2500389.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2500395.png)

![(5Z)-5-benzylidene-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-3-phenylimidazol-4-one](/img/structure/B2500398.png)

![3-methyl-6-(3-nitrophenyl)-N,N-dipropylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2500402.png)

![2-Chloro-1-[(9R,10S)-9,10-dihydroxy-7-azaspiro[4.6]undecan-7-yl]ethanone](/img/structure/B2500406.png)

![3-(2,5-dimethylbenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2500407.png)

![3-[11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2500408.png)